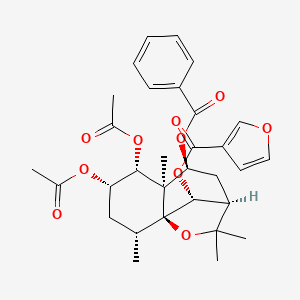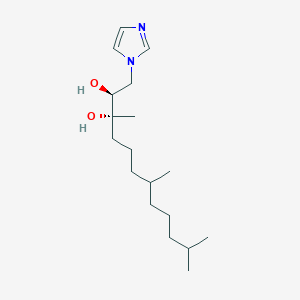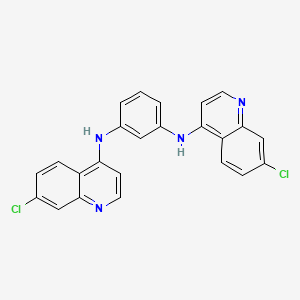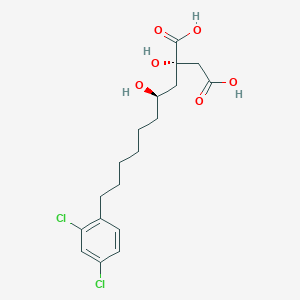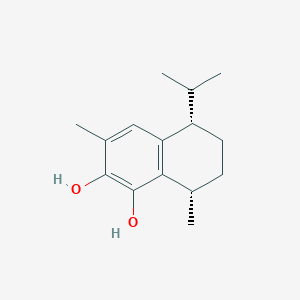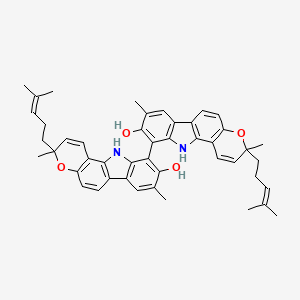
Bispyrafoline D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bispyrafoline D is a dimeric pyranocarbazole alkaloid isolated from the roots of Glycosmis stenocarpa. It is the first dimeric prenylated pyranocarbazole alkaloid with a 1,1’ type of linkage. The compound has been identified as a mixture of diastereomers with a dominant configuration at the axis of chirality .
Preparation Methods
Bispyrafoline D is typically isolated from the roots of Glycosmis stenocarpa. The isolation process involves the extraction of the roots using solvents such as hexane and dichloromethane, followed by chromatographic techniques to purify the compound . The structural characterization of bisisomahanine is supported by spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR), ultraviolet (UV), and mass spectrometry (MS) data .
Chemical Reactions Analysis
Bispyrafoline D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Bispyrafoline D has been studied for its potential inhibitory activity against soluble epoxide hydrolase (sEH). It has been identified as a potent inhibitor of sEH, with an IC50 value of 7.7 ± 1.2 µM . This inhibitory action represents mixed-type enzyme inhibition, making bisisomahanine a valuable compound in the study of enzyme inhibition and potential therapeutic applications .
Mechanism of Action
The mechanism of action of bisisomahanine involves its interaction with soluble epoxide hydrolase. By inhibiting sEH, bisisomahanine affects the hydrolysis of epoxy fatty acids to their corresponding vicinal diols. This inhibition can modulate various biological processes, including inflammation and cell signaling pathways .
Comparison with Similar Compounds
Bispyrafoline D is similar to other carbazole-type compounds, such as isomahanine and murrayafoline-A. These compounds share structural similarities and exhibit similar biological activities. bisisomahanine’s unique dimeric structure and its potent inhibitory activity against sEH distinguish it from other related compounds .
Properties
Molecular Formula |
C46H48N2O4 |
|---|---|
Molecular Weight |
692.9 g/mol |
IUPAC Name |
10-[9-hydroxy-3,8-dimethyl-3-(4-methylpent-3-enyl)-11H-pyrano[3,2-a]carbazol-10-yl]-3,8-dimethyl-3-(4-methylpent-3-enyl)-11H-pyrano[3,2-a]carbazol-9-ol |
InChI |
InChI=1S/C46H48N2O4/c1-25(2)11-9-19-45(7)21-17-31-35(51-45)15-13-29-33-23-27(5)43(49)37(41(33)47-39(29)31)38-42-34(24-28(6)44(38)50)30-14-16-36-32(40(30)48-42)18-22-46(8,52-36)20-10-12-26(3)4/h11-18,21-24,47-50H,9-10,19-20H2,1-8H3 |
InChI Key |
VTFGIJSSZQHPNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1O)C3=C(C(=CC4=C3NC5=C4C=CC6=C5C=CC(O6)(C)CCC=C(C)C)C)O)NC7=C2C=CC8=C7C=CC(O8)(C)CCC=C(C)C |
Synonyms |
isisomahanine isomahanine mahanine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-(6-hydroxy-2,6-dimethylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1245056.png)
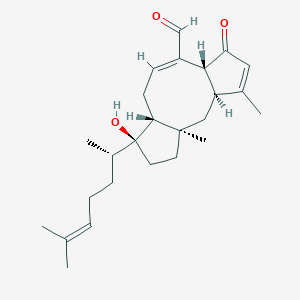
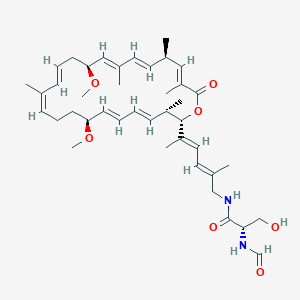
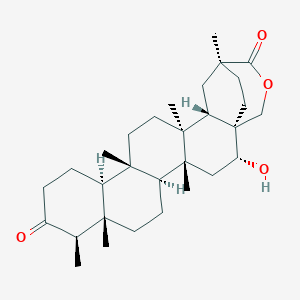
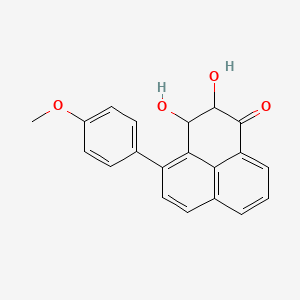
![2-(Hydroxymethyl)-3-[(E)-1-pentenyl]phenol](/img/structure/B1245067.png)
